REACTION_CXSMILES
|
C[C:2](C)([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12](O)=O)[CH:7]=1)[C:3]([OH:5])=[O:4].[OH-:16].[Li+].[O:18]1[CH2:22]CCC1>>[C:22]([CH2:12][C:8]1[CH:7]=[C:6]([CH2:2][C:3]([OH:5])=[O:4])[CH:11]=[CH:10][CH:9]=1)([OH:18])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
870 mg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(C1=CC(=CC=C1)C(=O)O)C
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
all solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between saturated sodium hydrogen carbonate and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4) and solvent
|
Type
|
CUSTOM
|
Details
|
removed
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CC=1C=C(C=CC1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |